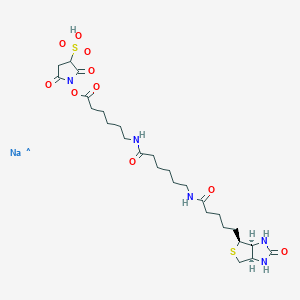
NucPO-1 (434/456)-1 mM Solution in DMSO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NucPO-1 (434/456)-1 mM Solution in DMSO is a fluorescent dye used in scientific research to study DNA damage and repair. This dye is a derivative of the well-known DNA stain propidium iodide and is used to label double-stranded DNA breaks.
Applications De Recherche Scientifique
NucPred - Predicting Nuclear Localization of Proteins
NucPred is a tool based on regular expression matching and multiple program classifiers, designed for analyzing patterns in eukaryotic protein sequences. It predicts if a protein spends time in the nucleus, providing functional information crucial for understanding protein interactions, disease diagnosis, and drug discovery. NucPred's relevance to NucPO-1 lies in its ability to assist in detecting nuclear localization signals (NLSs), potentially crucial for NucPO-1 research applications (Brameier, Krings, & MacCallum, 2007).
Environmental Impact of Pharmaceuticals
Studies have found that pharmaceuticals in surface waters affect wildlife behavior and reproduction. For instance, fluoxetine, a selective serotonin reuptake inhibitor, significantly impacts mating behavior and predator avoidance in fish at environmentally relevant concentrations. This research highlights the ecological implications of pharmaceutical compounds like NucPO-1 in aquatic environments (Weinberger & Klaper, 2014).
QUANTEC: Quantitative Analyses of Normal Tissue Effects in the Clinic
QUANTEC reviews advances in dose-volume/outcome modeling since 1991, focusing on the limitations of NTCP (normal tissue complication probability) models. This research is pertinent to NucPO-1, especially in understanding the effects of therapeutic agents on normal tissue during clinical treatments (Bentzen et al., 2010).
Pharmaceutical Compounds and Ecosystem Function
Research has shown that the ecological structure and function of aquatic ecosystems are impacted by pharmaceutical and personal care products (PPCPs), which include a range of compounds from hormones to antimicrobials. This study is relevant for understanding the environmental impact of NucPO-1, as it contributes to the growing body of knowledge on PPCPs in aquatic ecosystems (Rosi-Marshall & Royer, 2012).
A Nuclear-Localized Fluorescent Hydrogen Peroxide Probe
A study developed a nuclear-localized fluorescent probe for hydrogen peroxide (H2O2), named Nuclear Peroxy Emerald 1 (NucPE1). This probe selectively accumulates in the nuclei of mammalian cell lines and model organisms, responding to subcellular changes in H2O2 fluxes. This is particularly relevant for research on NucPO-1, as it highlights advanced techniques for monitoring oxidative stress responses in vivo (Dickinson, Tang, Chang, & Chang, 2011).
Propriétés
Numéro CAS |
169454-15-3 |
|---|---|
Nom du produit |
NucPO-1 (434/456)-1 mM Solution in DMSO |
Formule moléculaire |
C41H54I4N6O2 |
Poids moléculaire |
1170.52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










